tetradecane-1,14-diyl bis(4-methylbenzenesulfonate)
Overview
Description
Tetradecane-1,14-diyl bis(4-methylbenzenesulfonate) is a chemical compound with the molecular formula C28H42O6S2 and a molecular weight of 538.76 g/mol . It is known for its applications in various fields, including chemistry and industry. The compound is characterized by its unique structure, which includes a tetradecane backbone with two 4-methylbenzenesulfonate groups attached at the 1 and 14 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetradecane-1,14-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of 1,14-tetradecanediol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of tetradecane-1,14-diyl bis(4-methylbenzenesulfonate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tetradecane-1,14-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The compound can be hydrolyzed to yield 1,14-tetradecanediol and 4-methylbenzenesulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used.
Hydrolysis: The major products are 1,14-tetradecanediol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
Tetradecane-1,14-diyl bis(4-methylbenzenesulfonate) has several applications in scientific research:
Mechanism of Action
The mechanism of action of tetradecane-1,14-diyl bis(4-methylbenzenesulfonate) involves its interaction with nucleophiles, leading to substitution reactions. The sulfonate groups act as leaving groups, facilitating the formation of new bonds with the nucleophiles . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Hexadecane-1,16-diyl bis(4-methylbenzenesulfonate): Similar structure but with a longer alkane chain.
Dodecane-1,12-diyl bis(4-methylbenzenesulfonate): Similar structure but with a shorter alkane chain.
Uniqueness
Tetradecane-1,14-diyl bis(4-methylbenzenesulfonate) is unique due to its specific chain length and the presence of two sulfonate groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
14-(4-methylphenyl)sulfonyloxytetradecyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O6S2/c1-25-15-19-27(20-16-25)35(29,30)33-23-13-11-9-7-5-3-4-6-8-10-12-14-24-34-36(31,32)28-21-17-26(2)18-22-28/h15-22H,3-14,23-24H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKCPOPPJNVRRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCCCCCOS(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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